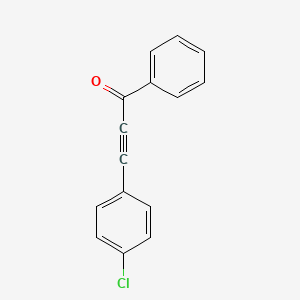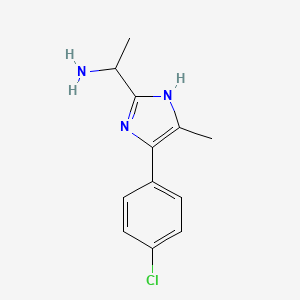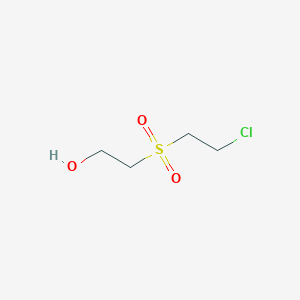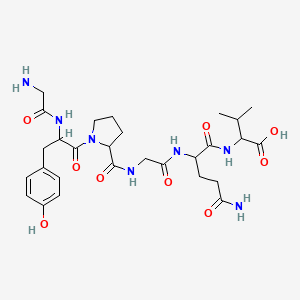
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol is an organic compound with a complex structure that includes methoxy and dimethoxymethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol typically involves the reaction of methanol with formaldehyde in the presence of an acid catalyst. This process can be carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous gas-phase fixed bed reactor using a bifunctional Cu/zeolite catalyst. This method is efficient and allows for high selectivity and yield of the desired product. The process involves the dehydrogenation of methanol to formaldehyde, which then condenses with additional methanol to form the dimethoxymethyl group .
化学反应分析
Types of Reactions
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds.
科学研究应用
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and dimethoxymethyl groups can form hydrogen bonds or other interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathways involved .
相似化合物的比较
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of methoxy and dimethoxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.
属性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
[2-(dimethoxymethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H16O4/c1-13-9-4-5-10(8(6-9)7-12)11(14-2)15-3/h4-6,11-12H,7H2,1-3H3 |
InChI 键 |
JSIOAXNMCUWHDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(OC)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)












